molecular formula C16H15BrN2O B5911995 (Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one

(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one

Cat. No.: B5911995
M. Wt: 331.21 g/mol
InChI Key: TXEWYOZIGKZYNI-KAMYIIQDSA-N
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Description

(Z)-3-(4-Bromoanilino)-1-pyridin-4-ylpent-2-en-1-one is an organic compound characterized by the presence of a bromoaniline group attached to a pyridinylpentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(4-Bromoanilino)-1-pyridin-4-ylpent-2-en-1-one typically involves the reaction of 4-bromoaniline with a pyridinylpent-2-en-1-one precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in this synthesis include base catalysts and solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, (Z)-3-(4-Bromoanilino)-1-pyridin-4-ylpent-2-en-1-one is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Bromoanilino)-1-pyridin-4-ylpent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • (Z)-4-(4-Bromoanilino)-4-oxobut-2-enoic acid
  • 4-Bromoaniline
  • 4-Bromoanilinium chloride

Comparison: Compared to similar compounds, (Z)-3-(4-Bromoanilino)-1-pyridin-4-ylpent-2-en-1-one stands out due to its unique combination of a bromoaniline group and a pyridinylpentenone backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-2-14(19-15-5-3-13(17)4-6-15)11-16(20)12-7-9-18-10-8-12/h3-11,19H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEWYOZIGKZYNI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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